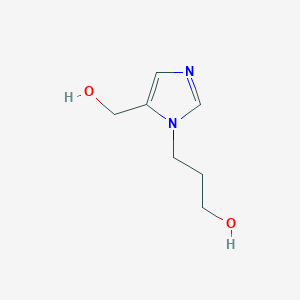
1-(3-Hydroxypropyl)-5-hydroxymethylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Hydroxypropyl)pyrrole” is a chemical compound with the molecular formula C7H11NO . It appears as a colorless to light orange to yellow clear liquid .
Synthesis Analysis
While specific synthesis methods for “1-(3-Hydroxypropyl)-5-hydroxymethylimidazole” are not available, a related compound, “1,3-bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane”, has been synthesized using various commercial vinyl compounds containing electron-withdrawing groups in a process known as the oxa-Michael addition reaction .Molecular Structure Analysis
The molecular structure of “1-(3-Hydroxypropyl)pyrrole” has been confirmed by NMR . A related compound, “2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine”, has been studied using single crystal X-ray diffraction analysis in combination with an extensive DFT conformational investigation .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Hydroxypropyl)-5-hydroxymethylimidazole” are not available, a related compound, “Poly(dimethylsiloxane)”, has been involved in reactions such as hydrolytic polycondensation and hydrosilylation .Physical And Chemical Properties Analysis
“1-(3-Hydroxypropyl)pyrrole” is a liquid at 20°C, with a boiling point of 231°C, a flash point of 97°C, a specific gravity of 1.04, and a refractive index of 1.51 .Safety and Hazards
Future Directions
properties
CAS RN |
329378-98-5 |
|---|---|
Product Name |
1-(3-Hydroxypropyl)-5-hydroxymethylimidazole |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)imidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C7H12N2O2/c10-3-1-2-9-6-8-4-7(9)5-11/h4,6,10-11H,1-3,5H2 |
InChI Key |
KIVIVOVVCVNJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCCO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

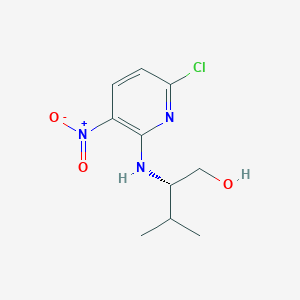
![4-[4-(4-Cyanophenyl)phenoxy]butanoic acid ethyl ester](/img/structure/B8329222.png)
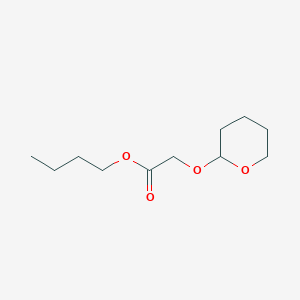
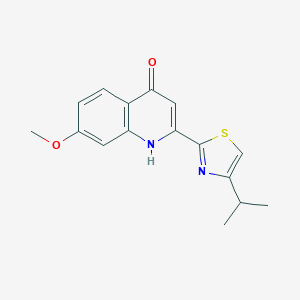
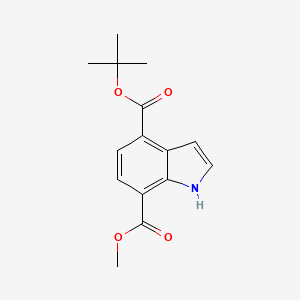
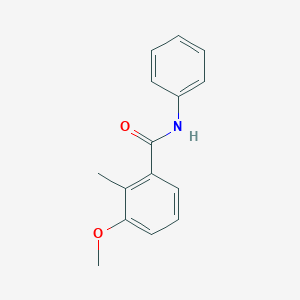
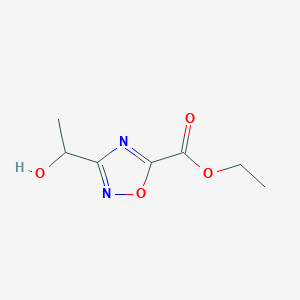
![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate](/img/structure/B8329276.png)


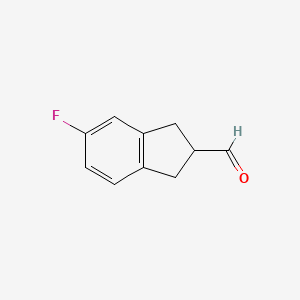
![1-Methyl-4-(4-nitrobenzoyl)[1,4]diazepane](/img/structure/B8329288.png)
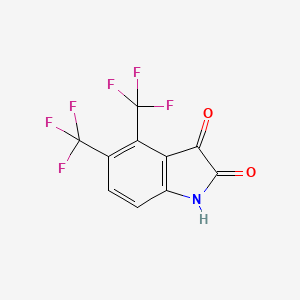
![(2S*,4R*)-4-{[tert-butyl(diphenyl)silyl]oxy}-2-fluorocyclohexanone](/img/structure/B8329302.png)